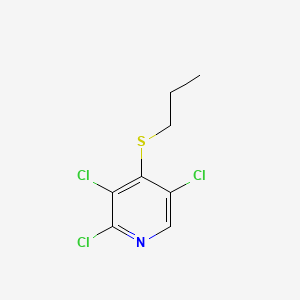
2,3,5-Trichloro-4-(propylthio)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-4-(propylthio)pyridine is an organic compound with the molecular formula C8H8Cl3NS. It is a colorless to pale yellow liquid or solid at room temperature and has a pungent odor. This compound is known for its applications in various fields, including agriculture, where it is used as an intermediate in the synthesis of pesticides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine typically involves the reaction of 2,3,5-trichloropyridine with a propylthiol reagent. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
2,3,5-Trichloropyridine+Propylthiol→this compound
The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions
2,3,5-Trichloro-4-(propylthio)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove chlorine atoms or modify the propylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dechlorinated compounds and modified thioethers.
科学研究应用
2,3,5-Trichloro-4-(propylthio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals.
作用机制
The mechanism of action of 2,3,5-Trichloro-4-(propylthio)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,3,5-Trichloropyridine: A precursor in the synthesis of 2,3,5-Trichloro-4-(propylthio)pyridine.
2,3,5-Trichloro-4-(methylthio)pyridine: Similar structure but with a methylthio group instead of a propylthio group.
2,3,5-Trichloro-4-(ethylthio)pyridine: Similar structure but with an ethylthio group instead of a propylthio group.
Uniqueness
This compound is unique due to its specific propylthio substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
属性
CAS 编号 |
60613-17-4 |
|---|---|
分子式 |
C8H8Cl3NS |
分子量 |
256.6 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4-propylsulfanylpyridine |
InChI |
InChI=1S/C8H8Cl3NS/c1-2-3-13-7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChI 键 |
AJXXZBRIJJPKSB-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=C(C(=NC=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


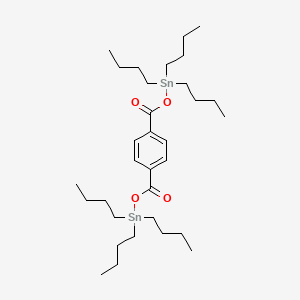
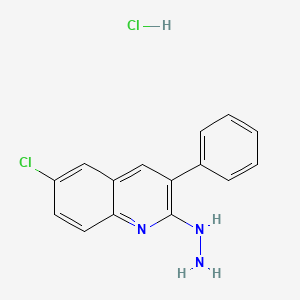

![2,2',2'-(1,3,5-Benzenetriyl)tris[3-methylpyridine]](/img/structure/B13751943.png)
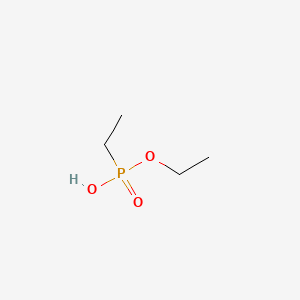
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)

![1-(10-Hydroxymethyl-anthracen-9-ylmethyl)-4-phenyl-1H-[1,2,3]triazole](/img/structure/B13751972.png)
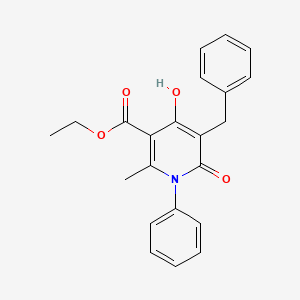
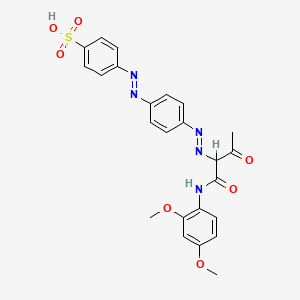
![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
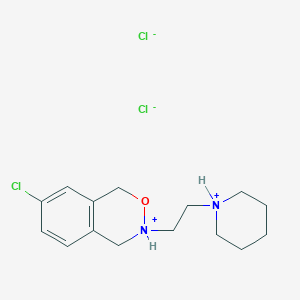
![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)

